Condensation Reactions: These reactions typically involve the condensation of an appropriately substituted 2-aminobenzoic acid derivative with a propionic acid derivative. For example, one study employed the condensation of 2-aminobenzamide with methyl α-[(4-oxoquinazolin-2-yl)thio]acetate to synthesize various 2-substituted quinazolin-4(3H)-one compounds [].
Cyclization Reactions: Cyclization reactions can be employed to construct the quinazolin-4-one ring system. For instance, in one study, researchers utilized a tandem aza-Wittig and annulation reaction involving an iminophosphorane, an aromatic isocyanate, and substituted phenols to synthesize 2-[(1-phenyl-4(5H)-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yloxy)-phenoxyl]-propionic acid methyl ester derivatives [].
X-ray Crystallography: In some instances, X-ray crystallography has been employed to determine the precise three-dimensional structures of these compounds. For example, one study reported the crystal structure of 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester, a quinazolin-4-one derivative [].
Computational Modeling: Computational modeling techniques, such as molecular docking, have also been employed to predict the conformational preferences and interactions of these compounds with biological targets [, ].
EGFR/VEGFR-2 Inhibition: Some quinazolin-4-one derivatives with carbamate-linked propionic acid groups exhibit inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential anticancer activity [].
AMPA Receptor Antagonism: Certain analogs, particularly those containing a 2-fluorophenyl ring attached to the quinazolin-4-one core via a two-atom tether at the 2-position, have been shown to act as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists []. The specific positioning of the 2-fluorophenyl group significantly influences their inhibitory potency.
HDAC6 Inhibition: Quinazolin-4-one derivatives incorporating a hydroxamic acid group in the propionic acid side chain have demonstrated selective inhibition of histone deacetylase 6 (HDAC6) []. These compounds showed promising results in preclinical studies for Alzheimer's disease by inducing neurite outgrowth, enhancing synaptic activity, and reducing β-amyloid aggregation.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4